molecular formula C7H6FNO3 B14030573 Methyl 2-fluoro-5-hydroxynicotinate

Methyl 2-fluoro-5-hydroxynicotinate

Cat. No.: B14030573
M. Wt: 171.13 g/mol
InChI Key: PCAWXSJRZLXATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-5-hydroxynicotinate is a fluorinated derivative of nicotinic acid It is a member of the pyridine family, characterized by the presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method is the selective fluorination using reagents such as Selectfluor®. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-fluoro-5-hydroxynicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-2-hydroxynicotinate
  • Methyl 2-fluoro-3-hydroxynicotinate
  • Methyl 2-fluoro-4-hydroxynicotinate

Uniqueness

Methyl 2-fluoro-5-hydroxynicotinate is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 2-fluoro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3

InChI Key

PCAWXSJRZLXATH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.